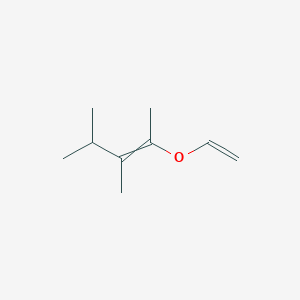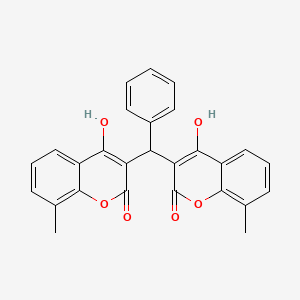![molecular formula C8H10N2O3 B14486299 N-[(2,4-Dihydroxyphenyl)methyl]urea CAS No. 65758-38-5](/img/structure/B14486299.png)
N-[(2,4-Dihydroxyphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-Dihydroxyphenyl)methyl]urea is a compound that belongs to the class of urea derivatives It is synthesized by the reaction of urea with substituted phenols and aromatic aldehydes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dihydroxyphenyl)methyl]urea typically involves the condensation of urea with substituted phenols and aromatic aldehydes. One common method involves mixing urea and the substituted phenol in ethanol, followed by the addition of the aromatic aldehyde. The reaction mixture is then heated in a water bath at around 85°C for an hour. The resulting solid is separated by cooling the reaction mixture and recrystallized from ethanol .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, although not environmentally friendly, is widely used due to its efficiency . Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a more environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4-Dihydroxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-[(2,4-Dihydroxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse bioactivities.
Industry: Utilized in the production of agrochemicals and materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of N-[(2,4-Dihydroxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N-[(2,4-Dihydroxyphenyl)methyl]urea can be compared with other similar compounds such as:
1-((2,4-Dihydroxyphenyl)(4-methoxyphenyl)methyl)urea: Similar in structure but with a methoxy group, which may alter its chemical and biological properties.
1-((2-hydroxy-5-nitrophenyl)(4-methoxyphenyl)methyl)thiourea: Contains a thiourea group instead of a urea group, which can significantly change its reactivity and applications.
Propriétés
Numéro CAS |
65758-38-5 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O3/c9-8(13)10-4-5-1-2-6(11)3-7(5)12/h1-3,11-12H,4H2,(H3,9,10,13) |
Clé InChI |
HFYCTOSXGVSYLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


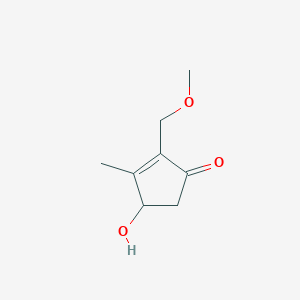

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
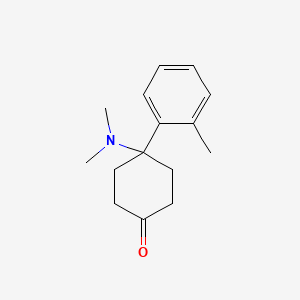

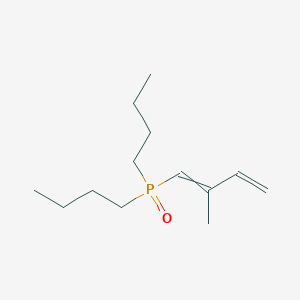
![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
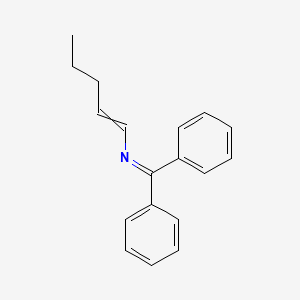
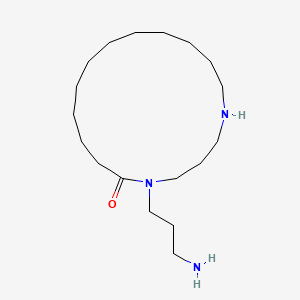


![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
